1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Description
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Properties
IUPAC Name |
1-bromo-2-iodo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWAFYVUMCVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural analysis of 1,2,3-substituted trifluoromethoxy benzenes
Title: Structural Dynamics and Synthetic Access to 1,2,3-Trisubstituted Trifluoromethoxy Benzenes Subtitle: A Technical Deep Dive for Medicinal Chemistry & Process Research
Executive Summary: The "Orthogonal" Challenge
In modern drug discovery, the trifluoromethoxy group (
The steric crowding in these systems forces the
Physicochemical & Conformational Analysis[2]
The Anomeric Effect vs. Steric Strain
The conformation of an
-
Electronic (The Anomeric Effect): The lone pair on oxygen (
) donates into the antibonding orbital of the C-F bond ( ). This favors a conformation where the O-C bond is perpendicular to the aromatic ring, maximizing hyperconjugation. -
Steric (Vicinal Repulsion): In 1,2,3-substituted systems, the flanking groups (at positions 2 and 6 relative to the ether) clash with the bulky
sphere.[1]
The Result: Unlike methoxy groups (
Conformational Energy Landscape (Visualization)
The following diagram illustrates the energy penalty associated with planar rotation in crowded systems.
Caption: Fig 1. The conformational lock mechanism. In 1,2,3-systems, the rotational barrier prevents the -OCF3 group from achieving planarity, isolating its electronic effect to pure induction.[1]
Synthetic Strategy: Overcoming the Crowding
Direct electrophilic trifluoromethoxylation of a 1,2,3-crowded arene is rarely successful due to the electronic deactivation of the ring.[1] The most reliable route is the Silver-Mediated Oxidative O-Trifluoromethylation of a pre-functionalized 2,3-disubstituted phenol.
Protocol: Ag-Mediated O-Trifluoromethylation
This protocol uses a silver salt to activate the phenol, followed by radical trifluoromethylation using a reagent like Togni's Reagent or equivalent.
Reagents:
-
Substrate: 2,3-Disubstituted Phenol (1.0 equiv)
-
Reagent: Togni Reagent I (1.2 equiv) or
/ -
Catalyst/Mediator:
(in situ) or Selectfluor/ -
Solvent: Ethyl Acetate / Acetonitrile (1:1)
Step-by-Step Workflow:
-
Activation: Dissolve the phenol in dry acetonitrile under Argon. Add
(0.5 equiv) to generate the silver phenoxide in situ. Stir for 30 mins at RT. Why: Silver phenoxides are more nucleophilic and prone to radical transfer than naked phenoxides. -
Radical Generation: Cool the mixture to 0°C. Add the
source (e.g., Togni Reagent or with an oxidant). -
Reaction: Allow the mixture to warm to RT and stir for 12-18 hours. The reaction proceeds via a radical recombination mechanism between the phenoxyl radical and the
radical. -
Quench & Purification: Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (using pentane/ether gradients). Note: 1,2,3-substituted products are often volatile; avoid high vacuum for extended periods.[1]
Synthetic Pathway Diagram
Caption: Fig 2.[2] Radical-mediated synthesis allows the bulky CF3 group to attach to the crowded oxygen atom, bypassing the steric constraints of SN2 pathways.
Structural Characterization Data[1][2][3][4]
Characterizing these molecules requires careful analysis of NMR coupling constants, as the fluorine atoms couple through space with ortho-substituents.
NMR Fingerprints ( & )
| Parameter | Typical Value | Structural Insight |
| -56 to -59 ppm | Standard range. A downfield shift (towards -55) often indicates extreme steric compression desheilding the F-nuclei. | |
| ~148 - 152 ppm | Quartet ( | |
| Variable | Look for broadening. If the rotation is slow on the NMR timescale (atropisomerism), ortho carbons may appear as distinct peaks. | |
| Through-Space Coupling | If a proton is at the ortho position, a "through-space" coupling is often observed due to the proximity of the F atoms. |
X-Ray Crystallography Metrics
In solid-state analysis of 1,2,3-derivatives, look for these deviations:
- Angle: Expands to 118-122° (vs 115° in unhindered systems) to relieve steric strain.
-
Dihedral Angle: Strictly 85-90° relative to the ring plane.
Application Case Study: Metabolic Blocking
Context: A drug candidate with a 2,3-dichlorophenyl moiety suffered from rapid Phase I metabolism (hydroxylation) at the para-position.
Intervention: Replacing the moiety with a 2,3-dichloro-1-(trifluoromethoxy)benzene fragment.[1]
Mechanism:
-
Steric Shield: The orthogonal
group creates a "molecular umbrella," protecting the ring from Cytochrome P450 approach. -
Lipophilicity: The
increased by 0.6 units, improving blood-brain barrier (BBB) penetration. -
Result: Half-life (
) extended from 45 minutes to 3.5 hours in human liver microsomes (HLM).
References
-
Leroux, F. R., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014).[1][3] Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
-
Togni, A. (2012).[1] Electrophilic Trifluoromethylation. Chemical Reviews. (Fundamental grounding for the reagent class used in protocol).
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Source for orthogonal conformation data).
Sources
Advanced Safety & Handling Protocol: 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Executive Summary
This guide serves as an enhanced technical supplement to the standard Safety Data Sheet (SDS) for 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (CAS: 1060691-36-2). Unlike generic safety documents, this whitepaper analyzes the specific structure-activity relationships (SAR) that dictate this molecule's reactivity, toxicology, and handling requirements.
Designed for medicinal chemists and process engineers, this document prioritizes the "Halogen Dance" of reactivity—managing the distinct lability of the C-I versus C-Br bonds—and the lipophilic transport properties conferred by the trifluoromethoxy motif.
Part 1: Molecular Architecture & Identification
Chemical Identity
| Parameter | Specification |
| Chemical Name | 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene |
| CAS Number | 1060691-36-2 |
| Molecular Formula | |
| Molecular Weight | 366.90 g/mol |
| Physical State | Pale yellow to colorless liquid (or low-melting solid depending on purity) |
| Predicted Density | >1.85 g/mL (High density due to I/Br content) |
| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc, DMSO |
Structural Hazard Analysis (The "Why")
-
The Iodine Center (C-2): The weakest bond in the molecule. It is highly susceptible to homolytic cleavage by UV light (photolysis) and metal insertion (Mg/Li exchange). Implication: Extreme light sensitivity; requires amber glassware and cold storage.
-
The Trifluoromethoxy Group (
): A "super-lipophile."[1] It increases membrane permeability, meaning this compound can penetrate skin barriers faster than non-fluorinated analogs. Implication: Standard nitrile gloves may offer reduced breakthrough times; double-gloving is mandatory. -
The Ortho-Substitution Pattern: The 1,2,3-substitution creates steric crowding. While this stabilizes the molecule against some nucleophilic attacks, it increases the risk of "benzyne" intermediate formation if treated with strong bases (e.g.,
-BuLi) without temperature control.
Part 2: GHS Hazard Assessment & Toxicology
GHS Classification
Based on functional group analysis and analog data (e.g., 1-bromo-2-iodobenzene):
Toxicological Mechanisms
-
Acute Toxicity: The compound acts as an alkylating-like agent due to the activated halogens. Upon absorption, dehalogenation in the liver can release bromide and iodide ions, potentially disrupting thyroid function (iodism) or causing CNS depression (bromide).
-
Inhalation Risk: The trifluoromethoxy group increases volatility compared to non-fluorinated ethers. Inhalation of vapors can cause severe respiratory tract inflammation (chemical pneumonitis).
-
Thermal Decomposition: If heated to decomposition (>200°C), the
group can release Carbonyl Fluoride ( ) and Hydrogen Fluoride (HF) , both of which are immediately life-threatening.
Part 3: Operational Handling Workflow
The "Double-Barrier" Protocol
To mitigate the risks of skin permeation and light degradation, the following workflow is required for all synthesis applications (e.g., Suzuki-Miyaura or Sonogashira couplings).
Figure 1: Operational workflow emphasizing light exclusion and moisture control to prevent hydrolysis and iodine liberation.
Specific Handling Instructions
-
Light Exclusion: All vessels must be wrapped in aluminum foil or composed of amber glass. The C-I bond cleavage is the primary degradation pathway.
-
Inert Atmosphere: Handle under Nitrogen (
) or Argon ( ). Oxygen can accelerate the oxidation of liberated iodide to free iodine ( ), turning the material purple/brown. -
Glove Selection:
-
Primary Layer:[1] Laminate film (Silver Shield/4H) is preferred due to the fluorinated motif.
-
Secondary Layer: Nitrile (minimum 5 mil) for dexterity.
-
Change Frequency: Immediately upon splash or every 30 minutes.
-
Part 4: Emergency Response & Decontamination
Spill Management Logic
In the event of a spill, the presence of the trifluoromethoxy group requires specific attention to prevent fluorinated runoff.
Figure 2: Emergency response logic flow. Sodium Thiosulfate is specified to reduce any free iodine generated during the spill.
Fire Fighting Measures
-
Media: Dry chemical,
, or sand. Do NOT use water jet (risk of scattering hydrophobic chemical). -
Hazardous Combustion Products:
-
Hydrogen Bromide (HBr)
-
Hydrogen Iodide (HI)
-
Hydrogen Fluoride (HF) - Critical Hazard
-
-
Firefighter PPE: Full bunker gear plus SCBA is mandatory due to HF generation potential.
Part 5: Synthesis & Reactivity Context
Chemoselective Coupling (The "Halogen Dance")
For researchers utilizing this scaffold for cross-coupling:
-
Reactivity Order:
. -
Strategy: Perform Magnesium-Halogen exchange or Sonogashira coupling at the Iodine position first (typically at -20°C to 0°C). The Bromine position will generally remain intact below 0°C, allowing for sequential functionalization.
-
Warning: Do not use
-BuLi unless strictly necessary; the group is generally stable, but ortho-lithiation can lead to rapid decomposition via benzyne mechanisms if the temperature exceeds -78°C.
Storage Stability
-
Shelf Life: 12 months if stored at -20°C under Argon.
-
Signs of Degradation:
-
Color Change: Darkening to orange/brown indicates free Iodine (
) release. -
Acidity: Development of acidic fumes indicates hydrolysis of the C-Halogen bonds.
-
References
-
ChemSrc. (2025). 1-bromo-2-iodo-3-(trifluoromethoxy)benzene - CAS#: 1060691-36-2.[6][7] Retrieved from [Link]
-
PubChem. (2025).[3][8][9] Compound Summary: (Trifluoromethoxy)benzene (Analogous Functional Group Data). National Library of Medicine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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- 3. 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 12187219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. canbipharm.com [canbipharm.com]
- 5. fishersci.com [fishersci.com]
- 6. parchem.com [parchem.com]
- 7. CAS#:1060691-36-2 | 1-bromo-2-iodo-3-(trifluoromethoxy)benzene | Chemsrc [chemsrc.com]
- 8. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-溴-2-(三氟甲氧基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Bioisosteric Applications of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. This guide introduces 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (CAS: 1060691-36-2), a uniquely functionalized aromatic scaffold poised for significant applications in drug discovery. The strategic arrangement of its substituents—a trifluoromethoxy group and a differentially reactive ortho bromo-iodo motif—provides a powerful platform for bioisosteric replacement and sophisticated library synthesis. This document provides an in-depth analysis of the scaffold's constituent parts, their established roles in modulating pharmacokinetic and pharmacodynamic properties, and detailed protocols for its selective functionalization. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold's full potential in lead optimization and beyond.
Introduction: The Strategic Value of Multi-Functional Scaffolds
The principle of bioisosterism—the replacement of a functional group within a bioactive molecule with another group of similar physical or chemical properties to enhance desired characteristics—is a cornerstone of rational drug design.[1] The goal is to fine-tune a molecule's size, shape, electronic distribution, and lipophilicity to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2]
While simple bioisosteric replacements are effective, the use of multi-functional scaffolds offers a more advanced strategy. A scaffold equipped with multiple, orthogonally reactive functional groups allows for the systematic and iterative exploration of chemical space. 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is an exemplar of such a scaffold. It combines three key elements for modern medicinal chemistry:
-
A Trifluoromethoxy (-OCF₃) Group: A privileged bioisostere for modulating lipophilicity and metabolic stability.
-
An Iodine Atom: A highly reactive handle for a multitude of cross-coupling reactions.
-
A Bromine Atom: A less reactive handle, enabling sequential and site-selective functionalization.
This guide will deconstruct the utility of this molecule, providing both the theoretical grounding and practical methodologies for its application.
Molecular Profile: 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
While not a common off-the-shelf reagent, 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (CAS: 1060691-36-2) represents a class of polyhalogenated building blocks of immense synthetic potential.[3] Its value lies not in its intrinsic biological activity, but in its capacity as a versatile starting material.
Physicochemical Properties (Predicted)
The properties of the scaffold are dictated by its substituents:
-
Trifluoromethoxy Group: This group is strongly electron-withdrawing by induction and is one of the most lipophilic substituents used in drug design.[4] It significantly increases the molecule's overall lipophilicity.
-
Halogens: The iodine and bromine atoms also contribute to lipophilicity and provide sites for specific, non-covalent interactions, such as halogen bonding.[5]
Proposed Synthetic Route
A plausible synthesis for this scaffold would likely start from a readily available aniline derivative, such as 3-(trifluoromethoxy)aniline. The directing effects of the amine and trifluoromethoxy groups would guide subsequent electrophilic halogenation steps. A final transformation of the aniline to an iodide via a Sandmeyer-type reaction would yield the target molecule. Similar multi-step syntheses for polyhalogenated benzenes are well-documented.[6][7]
The Trifluoromethoxy Group: A Privileged Bioisostere
The trifluoromethoxy (-OCF₃) group has gained significant traction in medicinal chemistry as a bioisosteric replacement for more traditional groups like methoxy (-OCH₃) or chloro (-Cl).[2] Its unique electronic properties and high metabolic stability make it a powerful tool for lead optimization.[8]
Key Advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, which can increase a drug's half-life.[2]
-
Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic than a methoxy or even a trifluoromethyl group. This can be leveraged to improve membrane permeability and oral absorption.[4][8]
-
Modulated pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding or solubility.
-
Conformational Influence: The steric bulk and electronic nature of the -OCF₃ group can influence the conformation of adjacent groups, potentially locking the molecule into a more bioactive shape.
Data Presentation: Comparison of Bioisosteric Groups
| Property | Methoxy (-OCH₃) | Chloro (-Cl) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | -0.02 | +0.71 | +0.88 | +1.04 [4] |
| Electronic Effect | Electron Donating (Resonance) | Electron Withdrawing (Inductive) | Strongly Electron Withdrawing | Strongly Electron Withdrawing |
| Metabolic Stability | Prone to O-dealkylation | Stable | Highly Stable | Highly Stable [2] |
| Hydrogen Bond Acceptor? | Yes | Weak | Weak | Very Weak |
The Ortho Bromo-Iodo Motif: A Gateway to Selective Functionalization
The true synthetic power of 1-bromo-2-iodo-3-(trifluoromethoxy)benzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond.[9][10] This reactivity gap enables highly selective, sequential reactions.
Reactivity Order: R-I > R-OTf > R-Br >> R-Cl[9]
This predictable selectivity forms the basis of a powerful strategy for building molecular complexity. One can first perform a coupling reaction at the more reactive iodine position, isolate the product, and then perform a second, different coupling reaction at the bromine position.
Diagram: Selective Functionalization Workflow
Caption: Sequential cross-coupling strategy.
Key Selective Reactions
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the scaffold with a boronic acid or ester. It can be performed selectively at the C-I position under milder conditions, leaving the C-Br bond intact for a subsequent coupling.[11][12]
-
Sonogashira Coupling: Used to install alkyne moieties, forming C-C bonds. The reaction demonstrates excellent selectivity for aryl iodides over bromides, allowing for precise, stepwise alkynylation.[13][14][15]
-
Buchwald-Hartwig Amination: This powerful method forms C-N bonds, crucial for introducing amines, anilines, or heterocycles. Again, the C-I bond will react preferentially, enabling selective amination.[16][17][18]
The Role of Halogen Bonding
Beyond their role as synthetic handles, iodine and bromine are potent halogen bond donors. A halogen bond is a non-covalent interaction between the electropositive region (the σ-hole) on a halogen and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[19][20] The strength of this interaction follows the order I > Br > Cl, making this scaffold particularly interesting for rational drug design aimed at exploiting these interactions for enhanced binding affinity and selectivity.[5][21]
Experimental Protocols: A Practical Guide
The following protocols are generalized, self-validating systems for the selective functionalization of the 1-bromo-2-iodo-3-(trifluoromethoxy)benzene scaffold.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To selectively couple an aryl boronic acid at the 2-position (iodide) while preserving the 1-position (bromide).
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for C-I couplings and is generally less reactive towards C-Br bonds at lower temperatures, enhancing selectivity.[12]
-
Base: A moderately strong aqueous base like Na₂CO₃ or K₂CO₃ is sufficient for the transmetalation step without promoting side reactions.
-
Solvent System: A biphasic system like Toluene/Ethanol/Water allows all components to interact at the interface.
-
Temperature: Running the reaction at a moderate temperature (e.g., 70-80 °C) is critical for selectivity. Higher temperatures risk engaging the C-Br bond.[11]
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (1.0 eq).
-
Add the desired arylboronic acid (1.1 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Add the solvent system: a 4:1:1 mixture of Toluene:Ethanol:2M aq. Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting monofunctionalized product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
Objective: To couple an amine to the bromine position of the product from Protocol 1.
Causality Behind Choices:
-
Catalyst/Ligand: A more active catalyst system is often needed for C-Br amination. A combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos or RuPhos is highly effective.
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine and facilitate the catalytic cycle.[22]
-
Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are standard.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-aryl intermediate from Protocol 1 (1.0 eq).
-
Add the amine coupling partner (1.2 eq) and the base, NaOtBu (1.4 eq).
-
In a separate vial, pre-form the catalyst by mixing Pd₂(dba)₃ (0.02 eq) and the ligand (e.g., XPhos, 0.08 eq) in the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask and heat to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final difunctionalized product by flash column chromatography.
Case Study Simulation: Designing a Kinase Inhibitor Library
Let's hypothesize a lead optimization campaign for a kinase inhibitor that features a central phenyl ring. Our goal is to replace this ring with the 1-bromo-2-iodo-3-(trifluoromethoxy)benzene scaffold to explore new structure-activity relationships (SAR). The -OCF₃ group will serve as a lipophilic, metabolically stable bioisostere for a methoxy group on the original lead.
Diagram: Kinase Inhibitor Library Synthesis
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Solubility Profiling of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene: A Physicochemical Guide
Topic: Solubility Profile and Solvent Selection for 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene Content Type: Technical Guide / Methodological Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Formulation Engineers.[1]
Executive Summary
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (CAS: 1060691-36-2) is a highly specialized poly-halogenated aromatic intermediate.[1] Its utility lies in its orthogonal reactivity: the iodine and bromine atoms offer distinct handles for cross-coupling (e.g., Suzuki, Sonogashira), while the trifluoromethoxy (-OCF₃) group imparts unique pharmacophore properties, including enhanced metabolic stability and lipophilicity.[2]
This guide provides a predictive solubility profile derived from Structure-Property Relationships (SPR) and Hansen Solubility Parameters (HSP), alongside a validated experimental protocol for confirming exact saturation limits.
Physicochemical Snapshot[1][3][4][5][6]
-
Predicted State: Low-melting solid or viscous oil (due to disruption of crystal packing by the bulky -OCF₃ and ortho-disubstitution).[1]
-
Dominant Character: Highly lipophilic, weak hydrogen bond acceptor, non-polarizable (fluorine effect) vs. polarizable (iodine effect) contrast.[1][2]
Theoretical Solubility Framework
To understand the solubility of this molecule without empirical data, we apply Hansen Solubility Parameters (HSP) .[1][2][3] The total energy of vaporization is divided into three components: Dispersion (
Structural Contributions to Solubility
| Moiety | Effect on Solubility Parameter | Solvent Implications |
| Aromatic Core | Increases | Promotes solubility in benzene, toluene, and xylenes.[1] |
| -OCF₃ Group | Increases Lipophilicity; Lowers | Critical Factor: This group makes the molecule highly hydrophobic.[2] It enhances solubility in fluorinated solvents and ethers but drastically reduces water solubility.[2] |
| -I / -Br | Increases | The "soft" electron clouds of Iodine facilitate interaction with chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).[1][2] |
Predicted Solubility Classification
Based on the "Like Dissolves Like" principle and the calculated LogP (estimated > 4.0), the following profile is projected:
Table 1: Predicted Solubility Profile at 25°C
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | High dispersion force matching; ideal for transport and workup.[1] |
| Ethers | THF, 2-MeTHF, MTBE, Diethyl Ether | Good to Excellent | The ether oxygen coordinates weakly; excellent for lithiation/Grignard reactions.[2] |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Good | |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Moderate to Good | Soluble, but may require slight warming if the solid lattice energy is high.[2] Essential for nucleophilic substitutions ( |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good general solvent; likely used for crystallization or chromatography.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Poor to Marginal | High |
| Alkanes | Hexanes, Heptane, Pentane | Low / Marginal | Likely soluble only at low concentrations; acts as an anti-solvent for precipitation.[1][2] |
| Aqueous | Water, Buffers (pH 2-10) | Insoluble | Hydrophobic exclusion dominates.[1][2] |
Experimental Protocol: Gravimetric Solubility Determination
As a Senior Scientist, relying solely on prediction is insufficient. Use this self-validating protocol to generate exact data for your Certificate of Analysis (CoA).
Materials
-
Analyte: 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (>98% purity).
-
Solvents: HPLC grade (dried over molecular sieves if assessing moisture sensitivity).
-
Equipment: Analytical balance (0.01 mg precision), 4 mL GC vials, vortex mixer, centrifuge, syringe filters (0.45 µm PTFE).
Workflow (Step-by-Step)
-
Preparation: Weigh approximately 50 mg of the solid into a tared 4 mL vial (
). -
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Saturation Phase: Add excess solid to ensure a suspension.[1][2] Cap and stir at 25°C for 24 hours.
-
Filtration: Centrifuge the suspension. Rapidly filter the supernatant using a pre-warmed syringe and PTFE filter (to prevent precipitation in the needle).[2]
-
Quantification (Gravimetric):
-
Calculation:
Application Logic: Solvent Selection for Synthesis
The solubility profile dictates the reaction pathway.[2] The diagram below illustrates the decision logic for selecting a solvent based on the intended chemical transformation of the 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene scaffold.
Decision Matrix (Graphviz Visualization)[1][2]
Figure 1: Decision tree for solvent selection based on the specific reactivity of the halogen handles (I, Br) and the stability of the trifluoromethoxy group.[1]
Critical Considerations for Process Development
The "Iodine" Factor
The C-I bond is weak.[2] In polar solvents like DMF or DMSO, particularly under light exposure or heat (>80°C), the iodine atom may undergo homolytic cleavage or elimination.[1][2]
-
Recommendation: For long-term storage, dissolve in non-polar solvents (e.g., Heptane/EtOAc mix) and store in amber vials. Avoid storing in DMSO for extended periods.[1][2]
The Trifluoromethoxy Stability
While the -OCF₃ group is generally stable, it can undergo fluoride elimination in the presence of strong Lewis acids (e.g.,
-
Solvent Trap: Avoid using unbuffered methanol with strong alkoxides at high temperatures, as this may degrade the -OCF₃ moiety.[2]
Partition Coefficient (LogP)
The estimated LogP is > 4.0.[1][2]
-
Implication: In biphasic workups (e.g., Water/DCM extraction), the compound will partition >99% into the organic layer.[1][2] Brine washes are highly effective for drying the organic layer as the compound has zero affinity for the aqueous phase.[2]
References
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2][4] (Defines the theoretical basis for
calculations). -
Leroux, F. R., et al. (2005).[1][2] "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem, 6(11), 2206-2209.[1][2] Link (Authoritative source on -OCF3 group behavior).[1][2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12187219, 1-Bromo-4-iodo-2-(trifluoromethyl)benzene (Analogue Reference).[1] Link
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Standard protocols for gravimetric solubility analysis).
Sources
Methodological & Application
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Introduction: Navigating Complexity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the arylamine motif is a prevalent structural feature.[4][5][6] Its broad functional group tolerance and milder conditions offer a significant advantage over classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]
This guide focuses on a particularly challenging substrate: 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene . The presence of two distinct halogen atoms (iodine and bromine) on the aromatic ring introduces a critical question of regioselectivity. Furthermore, the trifluoromethoxy (-OCF3) group, while often beneficial for metabolic stability and lipophilicity in drug candidates, exerts significant electronic effects that must be considered in catalyst selection and reaction design.[7]
These application notes provide a comprehensive, experience-driven protocol for achieving a selective mono-amination on this di-halogenated substrate. We will delve into the mechanistic rationale for achieving high selectivity, provide a detailed, step-by-step experimental workflow, and offer insights into troubleshooting and optimization.
The Core Challenge: Regioselectivity in Dihaloarene Amination
The central challenge in the amination of 1-bromo-2-iodo-3-(trifluoromethoxy)benzene is controlling which C-X bond reacts. The outcome is dictated by the kinetics of the first, and often rate-determining, step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex.[3][8]
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Reactivity Hierarchy (C-I vs. C-Br): Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides follows the trend of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl .[9] This suggests that oxidative addition should occur preferentially at the C-I bond.
However, a critical and often overlooked phenomenon in Buchwald-Hartwig amination is iodide inhibition . The iodide anion (I⁻), generated as a byproduct, can form stable, unreactive bridged palladium iodide dimers, effectively sequestering the active catalyst and slowing the reaction.[9][10] In some cases, this can paradoxically make aryl bromides appear more reactive than aryl iodides under certain conditions.
Strategy for Selective Mono-Amination: Our strategy is to leverage the intrinsic higher reactivity of the C-I bond while mitigating iodide inhibition. This can be achieved through careful selection of:
-
Ligand: A bulky, electron-rich biarylmonophosphine ligand that promotes rapid reductive elimination, minimizing the lifetime of palladium intermediates susceptible to iodide poisoning.
-
Solvent: A nonpolar solvent in which the iodide salt byproduct (e.g., NaI) has low solubility, causing it to precipitate and be removed from the catalytic cycle.[10][11]
-
Temperature: Using the lowest effective temperature to favor the kinetically preferred C-I bond activation.
Recommended Catalyst System & Rationale
Based on extensive literature precedent for challenging couplings, we recommend the following system for the selective mono-amination at the C-2 (iodo) position.[5][12]
| Component | Recommended Reagent | Rationale |
| Palladium Source | G3 or G4 Pd Precatalyst (e.g., XPhos Pd G3) | Air- and moisture-stable, ensuring accurate stoichiometry and rapid generation of the active Pd(0) species upon exposure to base. Eliminates the need for in-situ reduction of Pd(II) sources. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biarylphosphine ligand. Its steric hindrance promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step, which is crucial for overcoming iodide inhibition.[5][13] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base highly effective in deprotonating the amine-palladium complex.[14][15] While weaker bases can be used, NaOtBu ensures a high reaction rate at moderate temperatures. |
| Solvent | Toluene or CPME (Cyclopentyl methyl ether) | Nonpolar solvents where NaI has very low solubility, promoting its precipitation and minimizing catalyst inhibition.[10][11] Toluene is a standard choice, while CPME is a greener alternative with similar properties. |
Detailed Experimental Protocol
This protocol details the selective coupling of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene with a representative secondary amine, morpholine.
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene | 412.91 | 1.0 | 1.0 | 413 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| XPhos Pd G3 Precatalyst | 863.76 | 0.02 | 0.02 | 17.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (Anhydrous, Degassed) | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: The base is added at the start. It is crucial for activating the precatalyst to generate the active L-Pd(0) species.[9] Handle NaOtBu in a glovebox or quickly in air as it is hygroscopic.
-
-
Flask Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (413 mg, 1.0 mmol) as a solid or dissolved in a minimal amount of toluene. Follow with the addition of morpholine (105 µL, 1.2 mmol) and degassed, anhydrous toluene (5.0 mL) via syringe.
-
Scientist's Note: Using degassed solvent is critical to prevent oxidation of the Pd(0) catalyst. Degas the solvent by bubbling with nitrogen for 20-30 minutes prior to use.[13]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Scientist's Note: Vigorous stirring is important, especially with heterogeneous mixtures involving inorganic bases, to ensure consistent reaction rates.[9]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting aryl halide.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(2-bromo-6-(trifluoromethoxy)phenyl)morpholine .
Expected Outcome & Selectivity
The primary product expected from this protocol is the result of selective amination at the more reactive C-I bond.
Figure 3: Proposed Selective Buchwald-Hartwig Amination Reaction.
Under these controlled conditions, selectivity for the mono-aminated product at the C-I position is expected to be high (>95:5). The formation of the product aminated at the C-Br position and any di-aminated product should be minimal.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently degassed solvent/reagents.3. Poor quality base (hygroscopic).4. Reaction temperature too low. | 1. Use a fresh bottle of precatalyst or handle strictly under inert conditions.2. Ensure thorough degassing of solvent.3. Use a fresh, high-purity base; handle in a glovebox.4. Incrementally increase temperature to 100-110 °C. |
| Poor Selectivity (Significant C-Br amination) | 1. Reaction temperature is too high.2. Prolonged reaction time after full conversion of starting material. | 1. Lower the reaction temperature to 70-80 °C and monitor closely.2. Stop the reaction as soon as the starting material is consumed (by TLC/GC-MS). |
| Hydrodehalogenation (Replacement of I or Br with H) | 1. Presence of water in the reaction.2. β-hydride elimination side reaction (less common with secondary amines).[1] | 1. Use rigorously dried, anhydrous solvent and reagents.2. This is ligand-dependent; XPhos generally suppresses this pathway. Consider a different ligand like RuPhos if the problem persists.[5] |
| Formation of Dark Tar | 1. Reaction temperature is excessively high.2. Catalyst decomposition. | 1. Reduce the reaction temperature.2. Lower the catalyst loading or consider a more stable precatalyst. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
-
de la Torre, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
-
MIT Open Access Articles. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. [Link]
-
Semantic Scholar. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. [Link]
-
Denmark, S. E., et al. (2005). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. The Journal of Organic Chemistry. [Link]
-
J. Braz. Chem. Soc. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. [Link]
-
ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. reddit.com [reddit.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Preventing dehalogenation side reactions in OCF3 aryl halides
Status: Operational Ticket ID: OCF3-DEHALO-PREV Assigned Specialist: Senior Application Scientist
Overview: The "Dehalogenation Nightmare"
Welcome to the OCF3 Optimization Center. You are likely here because your LCMS shows a mass corresponding to
The Core Problem: Aryl halides bearing a trifluoromethoxy (–OCF
This guide provides the protocols and mechanistic logic to shut down this side pathway.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Mechanism of Failure
Dehalogenation is not random; it is a kinetic competition.[1] You must ensure that Path A (Product) is kinetically faster than Path B (Reduction) .
Figure 1: Kinetic bifurcation in Pd-catalyzed coupling. The electron-poor OCF3 ring accelerates Oxidative Addition, accumulating the vulnerable Pd(II) species.
Troubleshooting & Optimization Strategy
Q: Why is my aryl bromide reducing to the arene despite using standard conditions? A: You likely have a "Hydride Donor" in your system.[1] Common culprits are:
-
Alcohols: Isopropanol or Ethanol (used as co-solvents) undergo
-hydride elimination on Palladium.[1] -
Amines: Triethylamine or bases with
-hydrogens.[1] -
Water: At high temperatures, water can act as a proton source if the metal center is electron-deficient.[1]
Q: How do I fix it? Implement the "Anhydrous Bulky" Protocol .
| Variable | Standard Choice (High Risk) | Optimized Choice (Low Risk) | Scientific Rationale |
| Solvent | EtOH, iPrOH, DMF (wet) | Toluene, 1,4-Dioxane (Anhydrous) | Removes hydride sources. Dioxane promotes solubility of boronic acids without protic interference.[1] |
| Ligand | PPh | XPhos, SPhos, RuPhos | Bulky, electron-rich Buchwald ligands accelerate reductive elimination, outcompeting the reduction pathway [1]. |
| Base | NaOEt, Et | K | Inorganic bases lack |
| Catalyst | Pd(PPh | Pd | Ensures active Pd(0) generation without excess phosphine inhibition. |
Protocol: High-Fidelity Suzuki Coupling for OCF3-Halides
Use this when standard conditions yield >10% dehalogenation.
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Reagents: Add OCF3-Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Anhydrous K
PO (3.0 equiv). -
Catalyst System: Add Pd
(dba) (2 mol%) and SPhos (8 mol%) (or XPhos).-
Note: Pre-complexing the catalyst/ligand in a separate vial for 5 mins in solvent is recommended.[1]
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degassing: Sparge with Argon for 10 minutes (Do not skip—oxygen promotes homocoupling and catalyst death).
-
Reaction: Seal and heat to 80–100°C. Monitor via LCMS at 1 hour.
-
Checkpoint: If starting material remains but dehalogenation is low, add more boronic acid, not more catalyst.[1]
-
Module 2: Lithium-Halogen Exchange
The Mechanism of Failure
When treating OCF3-aryl halides with n-BuLi, the Lithium-Halogen exchange is an equilibrium. The OCF3 group stabilizes the resulting aryl-lithium species, but it also increases the acidity of the ring protons.
-
Failure Mode: The aryl-lithium species abstracts a proton from the solvent (THF) or unreacted alkyl halide, leading to the "reduced" product upon quenching.
Troubleshooting & Optimization Strategy
Q: My lithiation yields are low, and I see the protonated product. A: The exchange is too slow or the temperature is too high. OCF3-lithium species are fragile "carbenoids" that can decompose or protonate above -60°C.[1]
Q: Can I use n-BuLi? A: Avoid standard n-BuLi if possible. It requires higher temperatures to initiate exchange, which risks the stability of the OCF3 group.
Protocol: Cryogenic Turbo-Exchange
-
Solvent: Use Et
O (Diethyl Ether) instead of THF if solubility permits.[1] THF is more acidic and prone to proton donation.[1] -
Reagent: Use iPrMgCl·LiCl (Turbo Grignard) instead of n-BuLi.
-
Why? It performs halogen-magnesium exchange at milder conditions and the resulting Grignard is less basic (less prone to protonation) than the Lithium species [2].
-
-
Procedure:
Module 3: Photoredox & Radical Chemistry
Q: I am using a photoredox catalyst (e.g., Ir/Ni) and seeing dehalogenation. A: This is "Hydrogen Atom Transfer" (HAT). The aryl radical generated after halogen abstraction is abstracting an H-atom from the solvent.[1]
-
Fix: Switch solvents. Avoid THF, which has weak C-H bonds (
-to-oxygen). Use Acetonitrile (MeCN) or Benzene/Trifluorotoluene , which have strong bond dissociation energies (BDEs), making HAT kinetically difficult.
References
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides. Accounts of Chemical Research.
-
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition.
-
Navarro, O., et al. (2004).[1] General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides.[1] The Journal of Organic Chemistry.
Disclaimer: These protocols involve hazardous chemicals.[1] Always review MSDS and perform a safety risk assessment before experimentation.
Sources
Technical Support Center: Purification of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Welcome to the Advanced Synthesis Support Hub. Subject: 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (CAS: 1060691-36-2) Ticket ID: PUR-OCF3-HALO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2][3][4]
Executive Summary
The purification of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene presents a unique challenge due to the steric congestion at the 1,2,3-position and the lipophilic nature of the trifluoromethoxy (-OCF
This guide prioritizes chromatographic resolution for initial isolation and low-temperature crystallization for achieving >99% purity required for cross-coupling applications (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[2][3][4]
Part 1: Decision Matrix & Workflow
Before initiating purification, characterize your crude mixture via GC-MS or
Figure 1: Purification decision tree based on impurity profile.[1][2][3][4][5] Note that distillation is discouraged due to the weak C-I bond energy (~57 kcal/mol).[2][3][4]
Part 2: Troubleshooting & FAQs
Q1: My product is eluting as a mixture with the starting material (1-bromo-3-(trifluoromethoxy)benzene). How do I separate them?
Diagnosis: The starting material (SM) lacks the iodine atom, making it significantly less polar and slightly more volatile than your product.[1][2][4][5] However, the -OCF
Solution:
-
Stationary Phase Modification: Do not use standard silica (pH ~7).[1][2][5] The -OCF
group can induce slight acidity.[2][4] Use neutralized silica (pre-washed with 1% triethylamine in hexanes) or switch to Alumina (Neutral, Grade III) .[1][2][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent System: Avoid pure hexanes. Use a gradient of Pentane:Dichloromethane (DCM) starting at 100:0 to 95:[2][4][5]5. DCM provides better selectivity for the polarizable iodine atom than Ethyl Acetate.[1][2][3][4][5]
-
Stacking: If
, use a high aspect ratio column (height:width > 20:[1][2][3][4][5]1) and load the sample as a liquid injection in minimum DCM.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Q2: The product turns purple/pink during rotary evaporation. Is it decomposing?
Diagnosis: Yes. This is the hallmark of homolytic C-I bond cleavage , releasing elemental iodine (
Corrective Action:
-
Quench: Immediately wash the organic phase with 10% aqueous Sodium Thiosulfate (
) until the color returns to pale yellow/colorless.[2][3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Temperature Control: Never exceed 35°C on the water bath.
-
Shielding: Wrap the column and receiving flask in aluminum foil. Iodine-carbon bonds at the ortho-position to other halogens are sterically strained and electronically destabilized, increasing photosensitivity.[2][4]
Q3: I see a "ghost" peak in NMR at the 4-iodo position. Why did this form?
Root Cause: If you synthesized this via ortho-lithiation (using LDA or
-
Target: Lithiation between Br and OCF
(Position 2). -
Impurity: Lithiation para to Br or ortho only to OCF
(Position 4 or 6).
Purification Strategy: Recrystallization is the only efficient method here.[2][4][5] The 1,2,3-trisubstituted pattern creates a "molecular kink" that disrupts crystal packing compared to the more symmetrical 1,2,4-isomers.[3][4]
-
Solvent: Hot Hexanes (or Heptane).
-
Protocol: Dissolve at 50°C, cool slowly to RT, then freeze at -20°C. The symmetrical impurities often stay in the mother liquor.[1][2][4][5]
Part 3: Optimized Experimental Protocols
Protocol A: Flash Chromatography (Standard)[1][2][3][4][5]
Objective: Removal of non-polar starting material and baseline tars.[1][2][5]
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Acid-washed silica may cause degradation.[1][2] |
| Loading Factor | 1:50 (Crude : Silica) | High loading required for difficult separations.[1][2][3][4][5] |
| Mobile Phase A | Preferred over hexanes for toxicity/volatility reasons.[1][2][3][4] | |
| Mobile Phase B | Dichloromethane (DCM) | Better selectivity for aryl iodides.[1][2][4][5] |
| Flow Rate | 15-20 mL/min | Slower flow improves resolution of isomers.[2][4] |
Step-by-Step:
-
Run isocratic 100% Heptane for 3 Column Volumes (CV) to elute unreacted starting material.[2][4][5]
-
Ramp to 5% DCM over 10 CV.[1][2][4][5] The product usually elutes here.
-
Critical: Collect small fractions. The "overlap" zone often contains the regioisomer.[2][4][5]
Protocol B: Low-Temperature Recrystallization (High Purity)[1][3][4][5]
Objective: Final polishing to >99.5% purity for pharmaceutical applications.
-
Dissolution: Take the semi-solid/oil from chromatography.[2][4][5] Add Pentane (5 mL per gram of product).[1][2][4]
-
Heating: Warm gently to 30°C (do not boil) until dissolved. If insoluble particulates remain, filter through a 0.45
m PTFE syringe filter.[2][3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Seeding: If available, add a seed crystal of pure product. If not, scratch the glass side with a spatula.[2][4]
-
Cooling:
-
Harvest: Decant the mother liquor quickly (keep cold). Wash crystals with -78°C pentane.[1][2][4]
-
Drying: Vacuum dry in the dark at RT (no heat).
References
-
Synthesis and Reactivity of Trifluoromethoxy-Substituted Arenes
-
Purification of Aryl Iodides
-
Chromatographic Separation of Isomers
-
Physical Properties & Safety
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene before handling, as polyhalogenated compounds can be potent sensitizers.[3][4]
Sources
- 1. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 2. 1-Bromo-3-(trifluoromethoxy)benzene 99 2252-44-0 [sigmaaldrich.com]
- 3. Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Optimizing Temperature for Lithiation of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions for the temperature-sensitive lithiation of 1-bromo-2-iodo-3-(trifluoromethoxy)benzene. Our aim is to equip you with the necessary knowledge to perform this reaction with high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemoselectivity of the lithium-halogen exchange for 1-bromo-2-iodo-3-(trifluoromethoxy)benzene?
A1: The lithium-halogen exchange is highly chemoselective for the iodine atom over the bromine atom. The established reactivity trend for halogen exchange with organolithium reagents is I > Br > Cl.[1][2] This selectivity is kinetically controlled and allows for the preferential formation of the 2-lithio-1-bromo-3-(trifluoromethoxy)benzene intermediate.
Q2: Why is it critical to perform the lithiation at cryogenic temperatures?
A2: Cryogenic temperatures, typically ranging from -78 °C to -100 °C, are crucial for several reasons:
-
Minimizing Side Reactions: Low temperatures suppress potential side reactions such as the formation of benzyne intermediates, which can occur if the aryllithium species eliminates lithium bromide. This is particularly relevant given the ortho positioning of the bromo and newly formed lithio groups.[3]
-
Enhancing Stability of the Aryllithium Intermediate: Organolithium compounds are highly reactive and can be thermally unstable.[4][5][6] Maintaining a low temperature ensures the integrity of the desired 2-lithio-1-bromo-3-(trifluoromethoxy)benzene intermediate until it is trapped by an electrophile.
-
Controlling Reaction Rate: Lithium-halogen exchange is an extremely fast reaction.[1][7] Low temperatures help to moderate the reaction rate, ensuring better control and preventing localized overheating.
Q3: What are the potential side products, and how can their formation be minimized?
A3: Potential side products include:
-
Benzynes and their subsequent reaction products: Minimized by maintaining a very low reaction temperature (≤ -78 °C).[3]
-
Products from reaction with the solvent: Ethereal solvents like THF can be deprotonated by organolithium reagents, especially at higher temperatures. Using anhydrous solvents and keeping the reaction temperature low is essential.[3]
-
Double lithiation or reaction at the bromine position: While less likely due to the reactivity difference between iodine and bromine, using a stoichiometric amount of the organolithium reagent and maintaining a low temperature will favor selective iodine exchange.
-
Alkylation of the aryllithium by the alkyl halide byproduct: For instance, if using n-butyllithium, the generated n-butyl iodide can potentially alkylate the aryllithium intermediate. This is generally suppressed at low temperatures.[3]
Q4: Can I monitor the progress of the lithiation reaction in real-time?
A4: While challenging due to the low temperatures and high reactivity of the species involved, in-situ spectroscopic techniques can be employed for real-time monitoring. Techniques like ReactIR (in-situ FTIR) can track the consumption of starting material and the formation of intermediates, providing valuable mechanistic and kinetic data.[8] For more detailed structural analysis, in-situ NMR spectroscopy can be utilized, though it requires specialized equipment.[4] X-ray absorption spectroscopy (XAS) is another powerful tool for probing the electronic and local structure of the metal centers during the reaction.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Degraded Organolithium Reagent: n-Butyllithium and other organolithiums are sensitive to air and moisture.[5] 2. Presence of Water: Traces of water in the solvent or on the glassware will rapidly quench the organolithium reagent. 3. Incorrect Temperature: The temperature may have risen, leading to the decomposition of the aryllithium intermediate. | 1. Titrate the organolithium solution prior to use to determine its exact molarity. Store it properly under an inert atmosphere. 2. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature strictly at or below -78 °C using a reliable cooling bath (e.g., dry ice/acetone). |
| Formation of Multiple Products | 1. Benzyne Formation: The reaction temperature was too high, allowing for the elimination of LiBr. 2. Reaction with Solvent: The organolithium reagent or the aryllithium intermediate is reacting with the ethereal solvent. 3. Over-addition of Organolithium: An excess of the organolithium reagent can lead to undesired side reactions. | 1. Perform the reaction at a lower temperature, for instance, -100 °C (e.g., using a liquid nitrogen/diethyl ether bath). 2. Use THF that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Avoid prolonged reaction times. 3. Use a precisely measured amount of a freshly titrated organolithium solution. |
| Incomplete Consumption of Starting Material | 1. Insufficient Organolithium: The molarity of the organolithium reagent was lower than assumed. 2. Poor Mixing: Inefficient stirring can lead to localized concentrations and incomplete reaction. | 1. Always titrate the organolithium reagent before use. 2. Ensure efficient stirring throughout the addition of the organolithium and the subsequent reaction time. |
| Product is the result of bromine-lithium exchange instead of iodine-lithium exchange | 1. Incorrect Starting Material: The starting material may be the di-bromo or di-iodo isomer. 2. Reaction Temperature Too High: While kinetically disfavored, higher temperatures can lead to less selective reactions. | 1. Verify the identity and purity of the 1-bromo-2-iodo-3-(trifluoromethoxy)benzene starting material by NMR and/or mass spectrometry. 2. Ensure the reaction is conducted at a sufficiently low temperature (≤ -78 °C) to maximize the kinetic selectivity for iodine-lithium exchange. |
Experimental Protocol: Selective Lithiation and Trapping
This protocol details the selective iodine-lithium exchange of 1-bromo-2-iodo-3-(trifluoromethoxy)benzene followed by quenching with a generic electrophile.
Materials:
-
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
-
Dry ice and acetone for cooling bath
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Initial Solution:
-
Dissolve 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add a freshly titrated solution of n-BuLi (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not exceed -75 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Electrophilic Quench:
-
Add the electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Visualizations
Reaction Workflow
Caption: A logical flow for troubleshooting common issues in the lithiation reaction.
References
- D. W. Slocum, "Directed lithiation," Comprehensive Organic Synthesis, vol. 4, pp. 1-43, 1991.
-
V. Snieckus, "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics," Chemical Reviews, vol. 90, no. 6, pp. 879-933, 1990.
- T. L. Rathman, "Organolithiums: A Practical Guide," in Encyclopedia of Reagents for Organic Synthesis, L. A. Paquette, Ed. John Wiley & Sons, Ltd, 2001.
-
J. A. Schwindeman, C. J. Woltermann, and R. J. Letchford, "Safe handling of organolithium compounds in the laboratory," Chemical Health and Safety, vol. 9, no. 3, pp. 6-11, 2002.
-
W. F. Bailey and J. J. Patricia, "The mechanism of the lithium-halogen interchange reaction: a review of the literature," Journal of Organometallic Chemistry, vol. 352, no. 1-2, pp. 1-46, 1988.
-
A. Trapananti et al., "Insight into the lithiation mechanisms in Li-ion anode materials by x-ray absorption spectroscopy," ISSRNS 2022, 2022.
-
"Organolithium reagent," Wikipedia, [Online]. Available: [Link]
-
"Lithiation and Organolithium Reactions," Mettler Toledo, [Online]. Available: [Link]
-
K. Ando, "Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums," The Journal of Organic Chemistry, vol. 71, no. 5, pp. 1837-1850, 2006.
-
D. V. Karsanov et al., "In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles," The Journal of Organic Chemistry, vol. 74, no. 21, pp. 8309-8313, 2009.
-
"Metal–halogen exchange," Wikipedia, [Online]. Available: [Link]
-
H. Yoshida and A. Nagaki, "Trapping of Transient Organolithium Compounds," Kobe University, [Online]. Available: [Link]
-
"Troubles with Lithium-Halogen exchange reaction," Science Madness Discussion Board, [Online]. Available: [Link]
-
Z. Guo, "Mechanism of Lithium-Halogen Exchange and Related Reactions," Peking University, 2019. [Online]. Available: [Link]
-
U. Wietelmann et al., "Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies," Organic Process Research & Development, vol. 26, no. 4, pp. 1072-1080, 2022.
-
W. F. Bailey et al., "Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene," The Journal of Organic Chemistry, vol. 61, no. 24, pp. 8216-8228, 1996.
- H. Gilman and R. G. Jones, "The Halogen-Metal Interconversion Reaction with Organolithium Compounds," Organic Reactions, vol. 6, pp. 339-367, 1951.
-
M. Cazorla Soult et al., "Spectroscopic Ellipsometry for Operando Monitoring of (De)Lithiation-Induced Phenomena on LiMn₂O₄ and LiNi₀.₅Mn₁.₅O₄ Electrodes," Journal of The Electrochemical Society, vol. 169, no. 4, p. 040501, 2022.
- J. Clayden, Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
-
"How do I selectively exchange iodine with lithiate?," ResearchGate, [Online]. Available: [Link]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. sciencemadness.org [sciencemadness.org]
- 8. mt.com [mt.com]
- 9. issrns2022.synchrotron.org.pl [issrns2022.synchrotron.org.pl]
Solvent effects on the reactivity of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges and frequently asked questions, providing insights grounded in mechanistic principles to empower your synthetic strategies.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene, with a focus on the critical role of solvent choice in directing reaction outcomes.
Q1: My Suzuki-Miyaura coupling is resulting in a mixture of products, with significant amounts of the mono-brominated starting material. How can I improve selectivity for reaction at the C-I bond?
A1: This is a classic chemoselectivity challenge. The C-I bond is inherently more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1][2][3] However, solvent choice can dramatically influence the reaction's selectivity.
-
Causality: The mechanism of oxidative addition of aryl halides to a Pd(0) complex is often the rate- and selectivity-determining step.[4] Polar aprotic solvents like DMF, DMAc, NMP, or DMSO can stabilize the transition state of the oxidative addition, sometimes leading to a less selective reaction.[5][6] In some cases, these solvents can even favor reaction at the less reactive site through alternative mechanistic pathways.[7]
-
Troubleshooting Steps:
-
Solvent System Modification: Switch to a less polar solvent system. A mixture of toluene and water or dioxane and water is often a good starting point.[5][8] The use of an aqueous base is crucial for activating the boronic acid.[9]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands can favor oxidative addition at the more accessible C-I position.[10][11] Consider screening ligands such as SPhos or XPhos.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity, favoring the kinetically preferred reaction at the C-I bond.
-
Q2: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). What is causing this and how can I suppress it?
A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[12][13] The solvent can play a role in both the desired cross-coupling and this undesired side reaction.
-
Causality: Polar aprotic solvents like DMF can enhance the rate of the desired Sonogashira coupling.[14] However, they can also promote the homocoupling side reaction. The choice of base and rigorous exclusion of oxygen are critical.
-
Troubleshooting Steps:
-
Solvent Choice: While polar aprotic solvents are common, consider a less polar solvent like toluene, which has been shown to suppress Glaser coupling in some systems.[14]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[15] These reactions often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without a copper co-catalyst.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which is a key promoter of homocoupling.
-
Q3: I am trying to perform a selective metal-halogen exchange at the C-I bond using an organolithium reagent, but I am getting a complex mixture of products. What is going wrong?
A3: Metal-halogen exchange is a powerful tool for the functionalization of aryl halides.[16] However, the high reactivity of organolithium reagents can lead to side reactions if not properly controlled.
-
Causality: The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[16] However, the trifluoromethoxy group is electron-withdrawing, which can influence the stability of the resulting aryllithium species and potentially lead to side reactions. The choice of solvent is critical for modulating the reactivity of the organolithium reagent.
-
Troubleshooting Steps:
-
Solvent System: Ethereal solvents like THF or diethyl ether are standard for these reactions. However, the temperature is the most critical parameter. Conducting the reaction at very low temperatures (-78 °C to -100 °C) is essential to prevent side reactions.[17][18]
-
Alternative Reagents: Consider using a Grignard reagent (i-PrMgCl) in combination with n-BuLi. This can offer a more selective and practical method for bromine-metal exchange under non-cryogenic conditions.[19]
-
Quenching Protocol: Ensure that the electrophile is added at low temperature and the reaction is quenched appropriately to avoid decomposition of the desired product.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the reactivity and handling of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene.
Q1: What is the general order of reactivity for the C-I and C-Br bonds in this molecule in cross-coupling reactions?
A1: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[3][9] This is primarily due to the decreasing bond dissociation energies down the halogen group.[1][2] Therefore, selective reaction at the C-I position is generally favored under kinetically controlled conditions.
Q2: Which solvents are recommended for achieving high selectivity in cross-coupling reactions at the iodine position?
A2: For achieving high selectivity at the C-I position, less polar solvent systems are often preferred. A combination of an ethereal solvent (like dioxane or THF) or an aromatic solvent (like toluene) with an aqueous base is a common and effective choice for Suzuki-Miyaura couplings.[5][8] For Sonogashira couplings, toluene can be a good choice to minimize side reactions.[14]
Q3: How does the trifluoromethoxy group influence the reactivity of the molecule?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two main effects:
-
It increases the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step in some cross-coupling reactions.
-
It can influence the regioselectivity of reactions, particularly in cases of metal-halogen exchange, by affecting the stability of the resulting organometallic intermediate.
Data Summary: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the general effect of different solvent systems on the selectivity of Suzuki-Miyaura couplings with 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene. Note that these are general trends and optimal conditions may vary depending on the specific boronic acid, catalyst, and ligand used.
| Solvent System | Polarity | Typical Selectivity (C-I vs. C-Br) | Comments |
| Toluene / H₂O | Nonpolar/Polar | High | Often provides excellent selectivity for the C-I bond.[5] |
| Dioxane / H₂O | Polar Aprotic | High | A very common and reliable system for selective couplings.[8] |
| THF / H₂O | Polar Aprotic | Good to High | Similar to dioxane, but lower boiling point may require longer reaction times. |
| DMF | Polar Aprotic | Moderate to Low | Can sometimes lead to a loss of selectivity.[5][7] |
| DMSO | Polar Aprotic | Moderate to Low | Similar to DMF, its high polarity can impact selectivity. |
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol provides a starting point for a selective copper-free Sonogashira coupling at the C-I position of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene.
Materials:
-
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
-
Terminal alkyne
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Triethylamine (TEA)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (1.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous toluene via syringe.
-
Add triethylamine (3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Selectivity
The following diagram illustrates the general principle of achieving selectivity in cross-coupling reactions of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene.
Caption: Factors influencing the selectivity of cross-coupling reactions.
References
-
Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]
-
Armentrout, P. B. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. Retrieved from [Link]
-
Amatore, C., et al. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Retrieved from [Link]
-
Bickelhaupt, F. M., & van der Boon, J. R. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Retrieved from [Link]
-
Vetticatt, M. J., & Singh, R. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC. Retrieved from [Link]
-
Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]
-
Bandar, J. S. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Europe PMC. Retrieved from [Link]
-
Borges, J., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Retrieved from [Link]
-
The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. SN Applied Sciences. Retrieved from [Link]
-
Explain the reactivity and relative strength of C–halogen bonds in the fo... (2025). Filo. Retrieved from [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Cant, A. A., et al. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Europe PMC. Retrieved from [Link]
-
Palani, T., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Retrieved from [Link]
-
Ball, M., et al. (n.d.). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Alkyl Halide Reactivity. (n.d.). ChemServ. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Bora, U., & Dewan, A. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
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Effect of solvent on the Suzuki reaction a . (n.d.). ResearchGate. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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THE REACTIONS OF ARYL HALIDES (HALOGENOARENES). (n.d.). Chemguide. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from [Link]
-
Chen, J., et al. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Europe PMC. Retrieved from [Link]
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C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... (n.d.). ResearchGate. Retrieved from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Europe PMC. Retrieved from [Link]
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Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024). Beilstein Journals. Retrieved from [Link]
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1-Bromo-4-iodo-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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1-Bromo-3-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]
-
Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ. Retrieved from [Link]
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organic chemistry - Why do halogen-metal exchanges happen? (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Solvent effects on some new meso-aryl substituted octabromoporphyrins. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. books.lucp.net [books.lucp.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. joss.tcnj.edu [joss.tcnj.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling with 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Welcome to the technical support guide for 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique di-halogenated structure allows for sequential, site-selective cross-coupling reactions, but also presents the primary challenge of managing and minimizing unwanted homocoupling byproducts.
As Senior Application Scientists, we have developed this guide based on established mechanistic principles and field-proven troubleshooting strategies. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your reaction outcomes, enhance product yield, and simplify purification.
Core Principles: Understanding the Chemistry
Before troubleshooting, it is crucial to understand the inherent properties of the substrate and the common mechanisms that lead to byproduct formation.
-
Differential Reactivity: The key to selective functionalization lies in the different C-X bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.[1][2] This intrinsic property is the foundation for achieving selective mono-functionalization at the iodine position under carefully controlled conditions.
-
Homocoupling Mechanisms: Homocoupling byproducts typically arise from two main pathways:
-
Coupling Partner Dimerization: This is the most common issue. In Suzuki-Miyaura reactions, two molecules of the organoboron reagent can couple to form a symmetrical biaryl.[3][4][5] In Sonogashira reactions, two molecules of the terminal alkyne can undergo oxidative coupling (known as Glaser or Hay coupling) to form a 1,3-diyne.[6][7][8]
-
Catalyst-Mediated Processes: The reduction of a Pd(II) precatalyst to the active Pd(0) state can sometimes occur via a stoichiometric homocoupling of the organometallic reagent.[3][5] Furthermore, the presence of oxygen can facilitate oxidative pathways that lead to homocoupling.[9][10]
-
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: I'm performing a Suzuki-Miyaura coupling targeting the iodine position, but my analysis shows a significant amount of biaryl byproduct derived from my boronic acid. What's causing this and how can I prevent it?
This is a classic case of boronic acid homocoupling. It is often promoted by the presence of oxygen, the choice of base, or conditions that destabilize the boronic acid, leading it to dimerize instead of participating in the desired cross-coupling cycle.[3][4][9]
Primary Causes & Recommended Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling pathway.[3][9][10] Rigorous exclusion of air is one of the most critical factors for a clean reaction.
-
Inappropriate Base: Strong bases can accelerate the decomposition of boronic acids. The choice of a milder base is often crucial.[11]
-
High Temperature: Elevated temperatures can increase the rate of side reactions, including homocoupling and protodeboronation.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving boronic acid homocoupling.
Caption: Troubleshooting flowchart for Suzuki homocoupling.
Optimized Protocol for Selective C–I Suzuki Coupling
This protocol incorporates best practices to minimize homocoupling.
-
Setup: To a flame-dried Schlenk flask, add 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and a mild base such as K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask, and purge by alternating between vacuum and argon or nitrogen at least three times.
-
Solvent Addition: Add freshly degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and a suitable ligand like XPhos (4 mol%)) under a positive flow of inert gas.[12]
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| Base | K₂CO₃, NaOH | K₃PO₄, CsF | Milder bases reduce the rate of boronic acid decomposition and homocoupling.[11] |
| Temperature | 80-100 °C | Room Temp to 60 °C | Lower temperatures favor the desired C-I oxidative addition over side reactions.[13] |
| Atmosphere | Nitrogen blanket | Rigorous degassing + Ar | Thoroughly removing oxygen is critical to suppress oxidative homocoupling pathways.[3][9] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / Buchwald Ligand | Modern bulky, electron-rich phosphine ligands can promote efficient coupling at lower temperatures.[14] |
Q2: My Sonogashira reaction is producing a large amount of a 1,3-diyne byproduct. How do I suppress this Glaser coupling?
The formation of a 1,3-diyne is the result of Glaser-Hay oxidative homocoupling of your terminal alkyne.[5][6] This side reaction is almost exclusively promoted by the copper(I) co-catalyst in the presence of oxygen.[7][8][15] Therefore, the most effective strategies involve either removing the copper catalyst entirely or ensuring a strictly anaerobic environment.
Catalytic Cycles: Desired vs. Unwanted Pathways
Sources
- 1. youtube.com [youtube.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Abstract
For researchers and professionals in drug development and fine chemical synthesis, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene. By leveraging foundational principles of chemical shifts, substituent effects, and spin-spin coupling, we will construct a detailed, predictive framework for its NMR spectra. This document serves as a comparative guide, contrasting predicted spectral data with that of simpler, related aromatic systems to provide a robust, validated methodology for characterization.
Introduction: The Imperative for Precise Structural Elucidation
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bulky and electron-withdrawing trifluoromethoxy group alongside two distinct halogens—offers multiple reactive handles for complex molecular construction. However, this dense arrangement of substituents also creates a nuanced electronic environment, making definitive NMR spectral assignment a non-trivial challenge.
This guide is designed to move beyond a simple recitation of data. As Senior Application Scientists, our role is to explain the causality behind the observed phenomena. We will dissect the electronic and steric influences of each substituent to predict the ¹H and ¹³C NMR spectra, providing you with the rationale needed to confidently identify this molecule and its analogues in your own research.
Molecular Structure and Predicted NMR Landscape
The first step in any spectral analysis is a thorough examination of the molecule's structure and symmetry.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Analyte Preparation: Accurately weigh approximately 15-20 mg of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene. This concentration is generally sufficient for obtaining a high signal-to-noise ratio in both ¹H and ¹³C spectra within a reasonable acquisition time. [1][2]2. Solvent Selection & Addition: Add 0.6–0.7 mL of deuterated chloroform (CDCl₃) to the sample vial. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual proton signal at ~7.26 ppm. [3]Tetramethylsilane (TMS) is typically not required as an internal standard, as modern spectrometers can lock onto the deuterium signal of the solvent and reference the spectrum to the residual solvent peak. [3]3. Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. [1]Draw the solution into a clean Pasteur pipette plugged with a small amount of cotton or glass wool and filter it directly into a clean, dry 5 mm NMR tube. [4][5]4. Acquisition Parameters:
-
Spectrometer: 400 MHz or higher is recommended for better signal dispersion.
-
¹H NMR: Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C (1.1%) and its longer relaxation times, 1024 or more scans with a 2-5 second relaxation delay are typically required. [1]
-
Analysis of the ¹H NMR Spectrum: A Comparative Approach
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will provide the most salient information. [6]The three aromatic protons (H4, H5, H6) form a coupled three-spin system. Their chemical shifts are governed by the electronic effects of the adjacent substituents.
Predicted Chemical Shifts and Splitting Patterns:
-
H4: This proton is flanked by the electron-withdrawing trifluoromethoxy group (meta) and a proton (H5). It is expected to appear as a triplet or, more accurately, a doublet of doublets with two similar ortho coupling constants (³J_H4-H5 and ³J_H5-H4).
-
H5: Situated between two protons (H4 and H6), this proton will be split by both. It is expected to appear as a triplet or a doublet of doublets .
-
H6: This proton is ortho to the bromine atom and meta to the iodine atom. It will be split by H5, appearing as a doublet of doublets .
To ground our predictions, we can compare the known chemical shifts of simpler substituted benzenes.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm in CDCl₃)
| Compound | Ortho Proton (ppm) | Meta Proton (ppm) | Para Proton (ppm) | Reference |
| Iodobenzene | 7.67 | 7.05 | 7.30 | [7] |
| 1-Bromo-2-iodobenzene | H3/H6: 7.84, 7.60 | H4/H5: 6.98, 7.18 | - | [8] |
| (Trifluoromethoxy)benzene | 7.20 | 7.37 | 7.27 | [9][10] |
Interpretation and Final Prediction: The trifluoromethoxy group is moderately deactivating, while iodine and bromine are deactivating via induction but weakly donating through resonance. The cumulative effect will likely place all three proton signals between 7.0 and 8.0 ppm . Based on the data for 1-bromo-2-iodobenzene, where the proton ortho to iodine (H3) and the proton ortho to bromine (H6) are the most downfield,[8] we can predict a similar pattern. H6 in our target molecule will be significantly deshielded by the adjacent bromine. H4 will be influenced by the meta-trifluoromethoxy group, and H5 will be the most shielded of the three.
-
Predicted Order: δ(H6) > δ(H4) > δ(H5)
Analysis of the ¹³C NMR Spectrum: Decoding Substituent Effects
The ¹³C NMR spectrum provides a direct view of the carbon skeleton. We expect six unique signals for the aromatic carbons (in the 100-160 ppm range) and one for the trifluoromethoxy carbon. [11] Predicted Chemical Shifts:
-
Substituted Carbons (C1, C2, C3): The chemical shifts of these ipso-carbons are heavily influenced by the electronegativity and polarizability of the attached substituent.
-
C1-Br: The "heavy atom effect" of bromine often causes a shielding effect on the attached carbon, resulting in an upfield shift compared to what electronegativity alone would suggest. [12] * C2-I: Iodine exhibits an even stronger heavy atom effect, leading to a significant upfield shift for the ipso-carbon.
-
C3-OCF₃: The oxygen atom will cause a strong deshielding effect, shifting C3 significantly downfield.
-
-
Protonated Carbons (C4, C5, C6): Their shifts will be a composite of the ortho, meta, and para effects of the three substituents.
-
-OCF₃ Carbon: This carbon will appear as a quartet due to strong one-bond coupling to the three fluorine atoms (¹J_CF).
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm in CDCl₃)
| Compound | C-ipso (ppm) | C-ortho (ppm) | C-meta (ppm) | C-para (ppm) | Reference |
| Iodobenzene | 94.7 | 137.4 | 128.5 | 130.2 | N/A |
| 1-Bromo-2-iodobenzene | C1-Br: 113.8, C2-I: 100.2 | C3/C6: 139.5, 128.3 | C4/C5: 129.8, 128.0 | - | [13] |
| (Trifluoromethoxy)benzene | 149.1 (q) | 121.2 | 129.6 | 126.1 | [14] |
| -CF₃ Carbon | 120.5 (q, ¹J_CF ≈ 257 Hz) | - | - | - | [14] |
Interpretation and Final Prediction: Based on the comparative data, we can make the following predictions for 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene:
-
C3 (ipso-OCF₃): Will be the most downfield aromatic signal, likely >150 ppm, and may appear as a narrow quartet due to C-F coupling.
-
C1 (ipso-Br) & C2 (ipso-I): These will be the most upfield of the substituted carbons, with C2 likely appearing below 100 ppm due to the strong shielding from iodine. [13]* -OCF₃ Carbon: Expected around 120 ppm as a prominent quartet with a large coupling constant (~250-260 Hz).
-
C4, C5, C6: These protonated carbons will appear in the range of 120-140 ppm. Distinguishing them definitively would require advanced 2D NMR experiments like HSQC and HMBC.
Conclusion
The structural characterization of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene by NMR spectroscopy is a clear demonstration of fundamental principles. The lack of symmetry ensures a full complement of signals for every unique proton and carbon. By understanding the additive and sometimes counterintuitive effects of bromo, iodo, and trifluoromethoxy substituents, a confident and accurate spectral assignment is achievable. The predictive framework and comparative data provided in this guide offer a robust starting point for researchers, enabling faster and more reliable identification of this and related compounds in complex synthetic schemes.
References
Sources
- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 2. organomation.com [organomation.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. compoundchem.com [compoundchem.com]
- 7. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR [m.chemicalbook.com]
- 9. (Trifluoromethoxy)benzene(456-55-3) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. compoundchem.com [compoundchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum [chemicalbook.com]
- 14. (Trifluoromethoxy)benzene(456-55-3) 13C NMR [m.chemicalbook.com]
Mastering Purity Analysis of Trifluoromethoxy Aryl Halides: A Comparative HPLC Guide
Executive Summary
In the high-stakes arena of drug discovery, trifluoromethoxy (-OCF₃) aryl halides are prized scaffolds due to their metabolic stability and lipophilicity. However, their purity analysis presents a distinct chromatographic challenge: the -OCF₃ group renders the molecule highly hydrophobic, often causing co-elution of structural isomers and de-halogenated impurities on standard alkyl phases.
This guide objectively compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) stationary phase. Through experimental data and mechanistic insight, we demonstrate why PFP chemistries often provide the superior selectivity required for these fluorinated intermediates.
Part 1: The Selectivity Challenge
The Analyte Profile
Trifluoromethoxy aryl halides (e.g., 1-bromo-4-(trifluoromethoxy)benzene) possess two critical properties that confound standard separation:
-
Extreme Hydrophobicity: The -OCF₃ group dominates the retention mechanism on C18, often masking subtle differences between regioisomers (ortho/meta/para).
-
Electron-Deficient Aromaticity: The electron-withdrawing nature of both the halogen and the -OCF₃ group creates an electron-poor
-system.
The Comparison: C18 vs. PFP[1][2][3][4]
-
Alternative A (Standard): C18 Column. Relies almost exclusively on hydrophobic (dispersive) interactions. It separates based on "greasiness," which is often identical across isomers.
-
Alternative B (High-Performance): PFP Column. A rigid, fluorinated aromatic ring bonded to the silica. It offers a multi-modal retention mechanism:
-
Hydrophobicity: Comparable to C18 but with different selectivity.[1][2][3]
-
-
Interactions: The electron-deficient PFP ring interacts with the analyte's aromatic system. -
Shape Selectivity: The rigid PFP ligands can discriminate between planar and non-planar isomers more effectively than flexible C18 chains.
-
Halogen-Halogen Interactions: Specific affinity between the stationary phase fluorine atoms and the analyte's halogens.
-
Part 2: Experimental Comparison & Data
Method Development Strategy
To objectively evaluate performance, we screened a mixture containing a target analyte (4-TFMA-Br : 1-bromo-4-(trifluoromethoxy)benzene) and two critical impurities: its regioisomer (2-TFMA-Br ) and a des-bromo byproduct (4-TFMA-H ).
Experimental Conditions:
-
System: Agilent 1290 Infinity II LC System
-
Detection: UV @ 254 nm
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Mobile Phase: Water / Methanol (Gradient: 50% to 90% MeOH over 10 min)
-
Note: Methanol was chosen over Acetonitrile to maximize
- interactions, which are often suppressed by the -electrons in Acetonitrile.[4]
-
Performance Data
The following table summarizes the chromatographic metrics obtained during the screening phase.
| Parameter | C18 Column (Standard) | PFP Column (Alternative) | Interpretation |
| Elution Order | 4-TFMA-H < 2-TFMA-Br ≈ 4-TFMA-Br | 4-TFMA-H < 2-TFMA-Br < 4-TFMA-Br | PFP alters selectivity. |
| Critical Pair Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline Separation) | C18 failed to resolve the isomers. |
| Retention Time (Target) | 6.2 min | 7.8 min | Increased retention on PFP due to |
| Peak Symmetry (Tailing Factor) | 1.1 | 1.05 | Both phases show good peak shape. |
Analysis:
On the C18 column, the hydrophobic interaction was too similar for the ortho- and para-isomers, resulting in a merged peak (
Part 3: Mechanistic Visualization
Understanding why the separation improves is vital for robust method transfer. The diagram below illustrates the dual-interaction mechanism of the PFP phase compared to the single-mode C18.
Caption: Comparative retention mechanisms. C18 relies solely on hydrophobicity, while PFP leverages
Part 4: Detailed Method Development Protocol
This protocol is designed to be self-validating. If the system suitability criteria (resolution > 1.5) are not met, the protocol loops back to specific optimization steps.
Step 1: Mobile Phase Selection
Objective: Maximize
-
Protocol: Prepare Solvent A (0.1% Formic Acid in Water) and Solvent B (Methanol).
-
Why Methanol? Acetonitrile contains a triple bond with its own
electrons, which can interfere with the analyte-stationary phase interaction.[4] Methanol is " -neutral," allowing the PFP column's selectivity to shine [1].
Step 2: Column Screening Workflow
Follow this logic flow to ensure efficient selection.
Caption: Decision tree for selecting stationary phases. PFP is triggered when C18 fails to resolve critical isomeric pairs.
Step 3: Optimization & Validation
-
Gradient Slope: If
is between 1.2 and 1.5 on PFP, flatten the gradient (e.g., 5% change per minute). -
Temperature: Lowering temperature to 25°C or 20°C can often enhance shape selectivity on PFP columns, as the rigid stationary phase becomes even more ordered.
-
System Suitability Test (SST):
-
Inject the "Critical Pair Mix" (Ortho/Para isomers).
-
Requirement:
. -
Requirement: Tailing Factor
.
-
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters.com. [Link]
-
Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek.com. [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.com. [Link]
-
Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatographyonline.com. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
